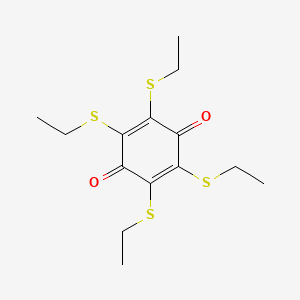
2,3,5,6-Tetrakis(ethylsulfanyl)cyclohexa-2,5-diene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,5,6-Tetrakis(ethylsulfanyl)cyclohexa-2,5-diene-1,4-dione is a synthetic organic compound with the molecular formula C14H20O2S4 It is characterized by the presence of four ethylsulfanyl groups attached to a cyclohexa-2,5-diene-1,4-dione core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrakis(ethylsulfanyl)cyclohexa-2,5-diene-1,4-dione typically involves the reaction of a suitable precursor, such as a benzoquinone derivative, with ethyl mercaptan under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include the use of larger reaction vessels, continuous flow reactors, and advanced purification techniques to ensure consistent quality and yield.
化学反应分析
Types of Reactions
2,3,5,6-Tetrakis(ethylsulfanyl)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the quinone core to a hydroquinone derivative.
Substitution: The ethylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroquinone derivatives.
Substitution: Compounds with various functional groups replacing the ethylsulfanyl groups.
科学研究应用
2,3,5,6-Tetrakis(ethylsulfanyl)cyclohexa-2,5-diene-1,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
作用机制
The mechanism of action of 2,3,5,6-Tetrakis(ethylsulfanyl)cyclohexa-2,5-diene-1,4-dione involves its interaction with molecular targets through its reactive ethylsulfanyl groups. These groups can undergo oxidation or substitution reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The compound’s quinone core also plays a role in redox reactions, contributing to its biological activity .
相似化合物的比较
Similar Compounds
2,3,5,6-Tetraaminocyclohexa-2,5-diene-1,4-dione: This compound has amino groups instead of ethylsulfanyl groups and exhibits different reactivity and applications.
2,3,5,6-Tetrahydroxycyclohexa-2,5-diene-1,4-dione: This compound has hydroxy groups and is used in different chemical and biological contexts.
2,3,5,6-Tetrafluorocyclohexa-2,5-diene-1,4-dione: This fluorinated derivative has unique properties due to the presence of fluorine atoms.
Uniqueness
2,3,5,6-Tetrakis(ethylsulfanyl)cyclohexa-2,5-diene-1,4-dione is unique due to the presence of ethylsulfanyl groups, which impart distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
属性
CAS 编号 |
57998-67-1 |
|---|---|
分子式 |
C14H20O2S4 |
分子量 |
348.6 g/mol |
IUPAC 名称 |
2,3,5,6-tetrakis(ethylsulfanyl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C14H20O2S4/c1-5-17-11-9(15)13(19-7-3)14(20-8-4)10(16)12(11)18-6-2/h5-8H2,1-4H3 |
InChI 键 |
OZMJRZYHHPGHFM-UHFFFAOYSA-N |
规范 SMILES |
CCSC1=C(C(=O)C(=C(C1=O)SCC)SCC)SCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-ethyl-2-[2-(2-fluorophenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12009983.png)
![1H-Benzimidazole, 2-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]-](/img/structure/B12009985.png)

![Benzyl 2-(3-(2-methoxyphenyl)allylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12009993.png)
![3-allyl-2-[(3-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12009995.png)
![N-(2,2,2-trichloro-1-{[(3-chloroanilino)carbothioyl]amino}ethyl)butanamide](/img/structure/B12009996.png)

![1-[2-(Methylsulfanyl)phenyl]cyclobutanecarboxylic acid](/img/structure/B12010017.png)

![2-{[3-Cyano-6-(4-methylphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12010021.png)
![Benzene, 1-methoxy-4-[(4-methylphenyl)sulfonyl]-](/img/structure/B12010035.png)
![4-{[(E)-furan-2-ylmethylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12010039.png)

![N-(2-methylphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12010054.png)
